molecular formula C18H15N3O4S B2675710 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899946-31-7

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2675710
CAS No.: 899946-31-7
M. Wt: 369.4
InChI Key: JYYLYVYAJNKQAB-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is a high-purity chemical compound offered for research purposes. This synthetic molecule features a hybrid structure incorporating benzodioxole and thiophene rings linked through a pyridazinone-acetamide core. Its unique architecture makes it a compound of interest in various biochemical and pharmacological research applications. Researchers can utilize this compound for in vitro studies to investigate its potential interactions with biological targets. Specific areas of research could include enzyme inhibition assays, receptor binding studies, and cellular pathway analysis. The exact mechanism of action, physicochemical properties, and primary research applications should be verified by the researcher through consultation of relevant scientific literature. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c22-17(19-9-12-3-5-14-15(8-12)25-11-24-14)10-21-18(23)6-4-13(20-21)16-2-1-7-26-16/h1-8H,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYLYVYAJNKQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling with a pyridazinone derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced techniques such as catalytic oxidation and self-exothermic reactions can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and catalysts .

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and pharmacological implications compared to related compounds:

Compound Core Structure Key Substituents Pharmacological Notes Reference
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide (Target) Pyridazinone Thiophen-2-yl, benzodioxol-methyl acetamide Hypothesized to enhance receptor binding via benzodioxol’s π-π interactions.
2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-{2-[6-oxo-3-(thiophen-2-yl)pyridazin-1-yl]ethyl}acetamide Pyridazinone Tetrazole-sulfanyl, ethyl linker Sulfanyl group may improve metabolic stability; ethyl linker increases flexibility.
6-Methyl-4-[4-(methylthio)benzyl]pyridazin-3(2H)-one (5a) Pyridazinone Methylthio-benzyl Methylthio group enhances lipophilicity; tested as formyl peptide receptor modulator.
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) Pyridazinone Bromophenyl, methylthio-benzyl Low synthetic yield (10%); halogen substituent may influence target selectivity.
N-(4-Iodophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8b) Pyridazinone Iodophenyl, methylthio-benzyl Higher yield (46%) vs. 8a; iodine’s bulk may affect binding pocket accessibility.

Key Observations:

Thiophene vs. Tetrazole: The thiophen-2-yl group in the target compound provides a planar, sulfur-containing heterocycle, whereas the tetrazole-sulfanyl group in ’s compound introduces a non-planar, nitrogen-rich system, which may alter hydrogen-bonding interactions .

Synthetic Considerations :

  • Acetamide derivatives with halogenated aryl groups (e.g., 8a-b) exhibit variable yields (10–46%), likely due to steric hindrance during coupling reactions .
  • The target compound’s benzodioxol-methyl group may require specialized protecting strategies during synthesis, though specific details are absent in the evidence.

Pharmacological Potential: Pyridazinone-based compounds in were evaluated as formyl peptide receptor (FPR) modulators, with activity influenced by substituent lipophilicity and electronic effects . The target compound’s benzodioxol and thiophene groups could shift selectivity toward other FPR subtypes or unrelated targets.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C21H17N3O4SC_{21}H_{17}N_{3}O_{4}S with a molecular weight of 407.4 g/mol. It features a complex structure that includes a benzodioxole moiety and a thiophene ring, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC21H17N3O4S
Molecular Weight407.4 g/mol
CAS Number1040670-57-2

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects against various diseases.
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties in vitro, particularly against certain bacterial and fungal strains.
  • Antioxidant Properties : Its structural components suggest the ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

Antimicrobial Activity

In a series of experiments, this compound was tested against various microbial strains. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial and antifungal activities.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effect of this compound on cancer cell lines, revealing that it induced apoptosis in human breast cancer cells through the activation of caspase pathways. This suggests its potential as an anticancer agent.
  • Neuroprotective Effects : Another study explored its neuroprotective properties in models of neurodegeneration. The results indicated that the compound could reduce neuronal cell death and inflammation, suggesting applications in treating neurodegenerative diseases.

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